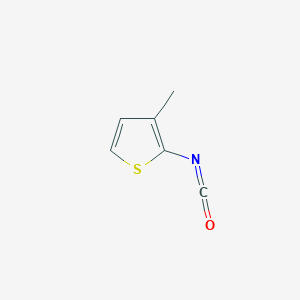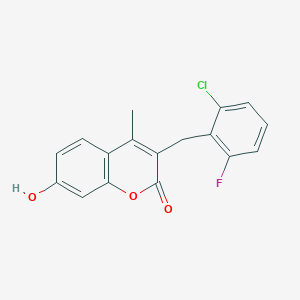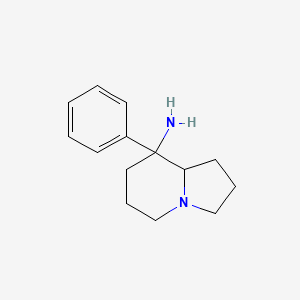
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a bromomethyl group, a methyl group, and an o-tolyl group attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of tetrahydroisoquinoline derivatives.
科学的研究の応用
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Another bromomethyl-substituted heterocycle with applications in pharmaceuticals.
2-(Bromomethyl)tetrahydro-2H-pyran: A bromomethyl-substituted compound used in organic synthesis.
4-Bromomethyl-3-nitrobenzoic acid: A bromomethyl-substituted aromatic compound used in the synthesis of other organic molecules
Uniqueness
3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is unique due to its isoquinoline core, which imparts distinct chemical properties and potential biological activities. The combination of bromomethyl, methyl, and o-tolyl groups provides a versatile platform for further functionalization and exploration in various research fields .
特性
分子式 |
C18H16BrNO |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
3-(bromomethyl)-8-methyl-2-(2-methylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C18H16BrNO/c1-12-6-3-4-9-16(12)20-15(11-19)10-14-8-5-7-13(2)17(14)18(20)21/h3-10H,11H2,1-2H3 |
InChIキー |
CORUPKOVCCGBEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-1-[4-(methanesulfonyl)phenyl]propan-1-one](/img/structure/B8671637.png)




![Methyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8671700.png)





